molecular formula C14H16N2O B2389469 N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide CAS No. 2411237-93-7

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide

Cat. No.: B2389469
CAS No.: 2411237-93-7
M. Wt: 228.295
InChI Key: ZDQMQHWCXBZWOH-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide is an organic compound characterized by the presence of a cyanophenyl group, a methylpropyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide typically involves the following steps:

    Formation of the Cyanophenyl Intermediate: The starting material, 4-cyanophenylamine, is reacted with an appropriate alkylating agent to introduce the 2-methylpropyl group.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with prop-2-enoyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyanophenyl group or the amide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)-N-(2-methylpropyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide moiety.

    N-(4-Cyanophenyl)-N-(2-methylpropyl)but-2-enamide: Similar structure but with a but-2-enamide group.

Uniqueness

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-cyanophenyl)-N-(2-methylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-4-14(17)16(10-11(2)3)13-7-5-12(9-15)6-8-13/h4-8,11H,1,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQMQHWCXBZWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC=C(C=C1)C#N)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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